molecular formula C15H10N2S2 B7543294 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile

Cat. No.: B7543294
M. Wt: 282.4 g/mol
InChI Key: RIWNRRVILUVLCL-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is an organic compound with the molecular formula C15H10N2S2 It is characterized by the presence of a benzothiazole ring and a benzonitrile group, connected via a sulfanylmethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile typically involves the reaction of 2-mercaptobenzothiazole with a suitable benzonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The nitrile group can also participate in interactions with proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Known for its antibacterial properties.

    2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Exhibits various biological activities, including anticancer effects.

Uniqueness

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is unique due to its specific structural features, such as the sulfanylmethyl linkage, which can influence its reactivity and interactions with biological targets. This compound’s combination of a benzothiazole ring and a benzonitrile group provides a versatile scaffold for the development of new bioactive molecules.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c16-9-11-4-3-5-12(8-11)10-18-15-17-13-6-1-2-7-14(13)19-15/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNRRVILUVLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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